molecular formula C15H24O3 B600044 [1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one CAS No. 141411-00-9

[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one

Cat. No.: B600044
CAS No.: 141411-00-9
M. Wt: 252.354
InChI Key: GMKVTHVOBSXAST-IKVITTDRSA-N
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Description

The compound [1R-[1alpha(S),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one* is a complex organic molecule with a unique structureindanones , which are characterized by a fused ring system consisting of a benzene ring and a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1R-[1alpha(S),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one* typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Indanone Core: The initial step involves the cyclization of a suitable precursor to form the indanone core. This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Acetyloxy Group: The acetyloxy group can be introduced via an esterification reaction. This involves reacting the hydroxyl group of the indanone core with acetic anhydride in the presence of a catalyst such as pyridine.

    Addition of the Methylethyl Group: The methylethyl group can be added through an alkylation reaction. This step typically involves the reaction of the indanone derivative with an appropriate alkyl halide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[1R-[1alpha(S),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one* can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkoxides and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers or amines.

Scientific Research Applications

[1R-[1alpha(S),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one* has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1R-[1alpha(S),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one* involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

[1R-[1alpha(S),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one* can be compared with other indanone derivatives, such as:

    1-Indanone: Lacks the additional functional groups present in the target compound, resulting in different chemical properties and applications.

    2-Acetyl-1-indanone: Contains an acetyl group instead of an acetyloxy group, leading to variations in reactivity and biological activity.

    1-Methyl-1-indanone:

The unique combination of functional groups in [1R-[1alpha(S),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one* distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.

Properties

CAS No.

141411-00-9

Molecular Formula

C15H24O3

Molecular Weight

252.354

IUPAC Name

[(2S)-2-[(1R,3aR,7aR)-7a-methyl-4-oxo-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl] acetate

InChI

InChI=1S/C15H24O3/c1-10(9-18-11(2)16)12-6-7-13-14(17)5-4-8-15(12,13)3/h10,12-13H,4-9H2,1-3H3/t10-,12-,13+,15-/m1/s1

InChI Key

GMKVTHVOBSXAST-IKVITTDRSA-N

SMILES

CC(COC(=O)C)C1CCC2C1(CCCC2=O)C

Origin of Product

United States

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